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Compound of Interest

Compound Name:
4-(4-Methylpiperidine-1-

carbonyl)phenylboronic acid

Cat. No.: B1417789 Get Quote

An In-Depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid:

Sourcing, Quality Control, and Application in Modern Drug Discovery

Executive Summary
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a specialized chemical intermediate

of significant interest to the pharmaceutical and biotechnology sectors. As a bifunctional

molecule, it incorporates a reactive boronic acid moiety, ideal for palladium-catalyzed cross-

coupling reactions, and a bespoke amide-linked piperidine scaffold, offering a vector for

molecular diversity and tailored physicochemical properties. This guide provides researchers,

chemists, and drug development professionals with a comprehensive technical overview of this

valuable building block. We will delve into its molecular characteristics, criteria for sourcing

high-quality material, robust protocols for quality control, and its strategic application in the

synthesis of novel chemical entities. The narrative emphasizes the causality behind

methodological choices, ensuring a deep, practical understanding of its use in a research and

development setting.

Part 1: Molecular Profile and Physicochemical
Properties
Chemical Structure and Identifiers
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4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is an arylboronic acid derivative. The

boronic acid group at the 4-position of the phenyl ring makes it a prime substrate for Suzuki-

Miyaura coupling, while the N-acyl piperidine substituent provides a modular handle for

influencing properties such as solubility, lipophilicity, and metabolic stability in derivative

compounds.

Property Value

CAS Number 850568-21-7[1][2]

Molecular Formula C₁₃H₁₈BNO₃

Molecular Weight 247.10 g/mol [3]

Appearance White to off-white powder[2]

Common Synonyms
(4-(4-Methylpiperidine-1-

carbonyl)phenyl)boronic acid

Structural Diagram
The chemical structure features a central phenyl ring functionalized with a boronic acid group

and an amide-linked 4-methylpiperidine ring.

Caption: Structure of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid.

Part 2: Sourcing and Supplier Evaluation
The quality of starting materials is a cornerstone of successful and reproducible drug discovery.

Inconsistent purity or the presence of uncharacterized impurities can compromise experimental

results, leading to false negatives or artifacts. For a key building block like 4-(4-
Methylpiperidine-1-carbonyl)phenylboronic acid, rigorous supplier evaluation is essential.

Commercial Availability: A Comparative Overview
Several chemical suppliers offer this reagent. The table below summarizes a selection of

vendors, highlighting key details for procurement.
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Supplier CAS Number Purity/Notes Availability

BLDpharm 850568-21-7 Not specified Inquire[1]

Zhejiang Jiuzhou

Chem Co.
850568-21-7 99%

Bulk capacity

available[2]

AOBChem USA 850568-21-7 Not specified 500mg, 1g, 5g, 10g[4]

Note: This list is not exhaustive and is intended for illustrative purposes. Researchers should

conduct their own market analysis.

Key Criteria for Supplier Selection
Purity Specification and Documentation: A reputable supplier will provide a detailed

Certificate of Analysis (CoA) with every batch. This document should specify the purity as

determined by quantitative methods (e.g., qNMR, HPLC) and include spectral data (¹H NMR,

LC-MS) for identity confirmation.

Batch-to-Batch Consistency: For long-term research programs or scale-up activities,

consistency is critical. Inquire about the supplier's quality management system and their

ability to guarantee consistent impurity profiles between batches.

Impurity Profile: The most significant impurity in arylboronic acids is often the product of

protodeboronation (the corresponding arene).[5] The level of this and other process-related

impurities should be minimal.

Scalability: If future scale-up is anticipated, confirm the supplier's capacity to produce larger

quantities (kilogram scale) under cGMP conditions if necessary.[2]

Part 3: Quality Control and Analytical Protocols
Upon receipt, independent verification of the material's identity, purity, and stability is a

mandatory step in a regulated or quality-driven research environment. Arylboronic acids are

susceptible to degradation, primarily through protodeboronation, which can be accelerated by

moisture, pH changes, and residual metal catalysts.[5]

Workflow for Incoming Quality Control
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This workflow ensures that the material meets the required standards before being introduced

into a synthetic route.

Caption: A standard workflow for the quality control of incoming starting materials.

Protocol 1: Purity and Identity Verification by ¹H NMR
Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation

and can reveal the presence of major impurities. This protocol establishes the material's

identity and provides a semi-quantitative purity assessment.

Methodology:

Sample Preparation: Accurately weigh ~5 mg of the compound into an NMR tube.

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂

protons are readily observed.

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Analysis:

Aromatic Region (δ 7.3-8.0 ppm): Expect two sets of doublets characteristic of a 1,4-

disubstituted benzene ring.

Piperidine Region (δ 1.0-4.0 ppm): A complex series of multiplets corresponding to the

piperidine ring protons. The methyl group should appear as a doublet around δ 0.9-1.2

ppm.

Boronic Acid Protons (δ ~8.0 ppm in DMSO-d₆): A broad singlet corresponding to the two -

OH protons on the boron atom. Its integration relative to the aromatic protons can indicate

the presence of anhydride forms.

Impurity Check: Look for a singlet around δ 7.4 ppm corresponding to the deboronated

impurity, N-(4-methylpiperidin-1-yl)benzamide.
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Protocol 2: Quantitative Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for

quantitative purity analysis, capable of separating the main compound from closely related

impurities.

Methodology:

System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g.,

4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point

for method development.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of

Acetonitrile:Water at a concentration of ~0.5 mg/mL.

Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage

of the main peak relative to the total peak area. The retention time of the deboronated

impurity will typically be longer (more hydrophobic) than the parent boronic acid.

Part 4: Applications in Drug Discovery & Medicinal
Chemistry
The primary value of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid lies in its utility

as a versatile building block for constructing complex molecules, particularly in the context of

library synthesis for lead discovery.
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Core Utility: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming

carbon-carbon bonds in pharmaceutical synthesis.[6] Arylboronic acids are key substrates in

this reaction, coupling with aryl or heteroaryl halides or triflates under palladium catalysis.

Rationale for Use: This specific building block allows for the direct installation of the 4-(4-

Methylpiperidine-1-carbonyl)phenyl moiety onto a core scaffold. This is strategically

advantageous because:

Vectorial Diversity: The piperidine ring can be further functionalized or varied to explore

structure-activity relationships (SAR).

Modulation of Physicochemical Properties: The N-acyl piperidine group can improve

solubility and modulate lipophilicity (LogP) compared to a simple phenyl group, which is

crucial for optimizing drug-like properties.

Metabolic Stability: The amide bond is generally more stable to metabolic degradation than

an ester, and the piperidine ring can be modified to block sites of metabolism.

The Suzuki Coupling Reaction Pathway
The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the

aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C

bond and regenerate the catalyst.
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Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While

comprehensive toxicological data for this specific compound is not readily available, data from

related arylboronic acids and piperidine derivatives should be used to inform a conservative

safety assessment.[7][8]

Hazard Identification:

May cause skin, eye, and respiratory irritation.[8]

Harmful if swallowed, inhaled, or absorbed through the skin.[7]

Recommended Handling and Personal Protective Equipment (PPE):

Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]

Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile

gloves.

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats,

enclosed balance).

Storage:

Store in a tightly sealed container to protect from moisture and air.[7]

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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